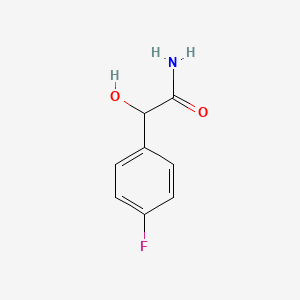

2-(4-Fluorophenyl)-2-hydroxyacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-2-hydroxyacetamide |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |

InChI Key |

UEDQZAQHJDUILA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl 2 Hydroxyacetamide

Established Synthetic Pathways for 2-(4-Fluorophenyl)-2-hydroxyacetamide

The synthesis of this compound can be approached through various established chemical reactions. A key strategy involves the use of precursors that can be chemically transformed into the target α-hydroxyacetamide structure.

Condensation Reactions Involving 4-Fluoroaniline Precursors

While a direct single-step condensation of 4-fluoroaniline to yield this compound is not a commonly documented pathway, multi-step synthetic routes originating from 4-fluoroaniline precursors are feasible. One plausible, though not explicitly detailed in readily available literature for this exact molecule, synthetic strategy could involve the conversion of 4-fluoroaniline to a suitable intermediate that can then be elaborated to the final product. For instance, 4-fluoroaniline can be converted to a 4-fluorophenyl-containing intermediate which can then undergo reactions to introduce the α-hydroxyacetamide moiety. The synthesis of related 2-aryl benzothiazoles has been achieved using aniline as a starting material, indicating the versatility of aniline derivatives in building complex aromatic structures.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction conditions. Key parameters that are typically varied to maximize the yield and purity of the product include temperature, solvent, catalyst, and reaction time. For the synthesis of complex molecules, a systematic approach to optimizing these conditions is crucial.

In a hypothetical optimization for a key step in the synthesis of this compound, such as a catalytic amidation or hydroxylation, a design of experiments (DOE) approach could be employed. This would involve systematically varying parameters to identify the optimal conditions. The following interactive table illustrates a potential optimization study for a generic catalytic reaction leading to an amide product, showcasing how different parameters can influence the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 80 | 12 | 65 |

| 2 | 10 | Toluene | 80 | 12 | 78 |

| 3 | 10 | Dioxane | 80 | 12 | 72 |

| 4 | 10 | Toluene | 100 | 12 | 85 |

| 5 | 10 | Toluene | 100 | 6 | 82 |

| 6 | 2 | Toluene | 100 | 12 | 55 |

This table is a hypothetical representation of an optimization study and does not represent actual experimental data for the synthesis of this compound.

Advanced Synthetic Techniques for Related Analogs

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogs, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.

Microwave-Assisted Synthetic Approaches in α-Hydroxyacetamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to a variety of organic transformations, including amide bond formation and hydroxylation reactions. For the synthesis of α-hydroxyacetamide derivatives, microwave assistance could be particularly beneficial in steps such as the coupling of a carboxylic acid with an amine or the direct hydroxylation of an arylacetamide precursor. The efficiency of microwave-assisted synthesis is often attributed to its ability to generate localized superheating and increase the frequency of molecular collisions.

Catalytic Systems in Amide Formation and Hydroxylation Reactions

The development of efficient catalytic systems is a cornerstone of modern organic synthesis. For the formation of the amide bond in this compound, various catalysts can be employed to facilitate the reaction between a carboxylic acid or its derivative and an amine. dur.ac.uk These can range from traditional acid or base catalysts to more sophisticated transition metal catalysts and organocatalysts. organic-chemistry.org Boronic acid derivatives, for example, have been shown to be effective catalysts for direct amidation reactions. organic-chemistry.org

Similarly, the introduction of the hydroxyl group at the α-position can be achieved through catalytic hydroxylation. This can involve the use of transition metal catalysts, such as those based on palladium or copper, which can activate the C-H bond for oxidation. nih.gov Biocatalytic approaches using enzymes are also gaining prominence for their high selectivity and mild reaction conditions.

Chemical Derivatization and Functional Group Interconversions of this compound

The chemical structure of this compound offers several sites for derivatization and functional group interconversions, allowing for the synthesis of a library of related compounds with potentially diverse properties. The hydroxyl and amide functional groups are particularly amenable to chemical modification.

The hydroxyl group can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion to a ketone functionality.

The amide group can also be modified through various reactions, such as:

Hydrolysis: Conversion back to the corresponding carboxylic acid and amine.

Reduction: Reduction to an amine.

N-Alkylation/N-Arylation: Introduction of substituents on the nitrogen atom.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the physical and chemical properties of the molecule for specific applications. The choice of derivatization reagent and reaction conditions can be tailored to achieve the desired chemical transformation selectively. libretexts.org

Modifications at the Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical derivatization, primarily through O-alkylation and esterification reactions.

O-Alkylation: The hydroxyl group can be readily alkylated to introduce a range of substituents. A general procedure for O-alkylation involves reacting the parent compound with an alkylating agent, such as propargyl bromide, in the presence of a base like sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF). This method has been successfully applied to similar hydroxy-acid derivatives to yield the corresponding O-alkylated products. For example, O-alkylation of a related sialic acid derivative with propargyl bromide and NaH in THF resulted in the desired propargyloxy derivative in a 57% yield.

Esterification: While specific examples for the direct esterification of this compound are not detailed in the provided search results, the general principles of esterification would apply. This would typically involve reacting the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions to form the corresponding ester.

These modifications at the hydroxyl group allow for the introduction of various functional groups, which can significantly alter the molecule's physicochemical properties.

Transformations Involving the Amide Nitrogen (e.g., Hydroxyiminoacetamide Formation)

The amide nitrogen in this compound can also be a site for chemical transformations. One notable transformation is the formation of hydroxyiminoacetamides. For instance, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is a related compound where the amide nitrogen is part of a larger functional group. This compound has a molecular formula of C8H7FN2O2.

Further transformations can involve the amide nitrogen in cyclization reactions or as a point of attachment for other moieties. The reactivity of the amide nitrogen allows for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry.

Reactions of the 4-Fluorophenyl Ring

The 4-fluorophenyl ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the aromatic core.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is also possible, particularly when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org The fluorine atom can act as a leaving group in the presence of a strong nucleophile. For an S_NAr reaction to occur, the aryl halide typically needs to have electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org While the hydroxyacetamide group is not a strong electron-withdrawing group, under specific conditions, nucleophilic substitution at the fluorine-bearing carbon might be achievable.

Cyclization and Heterocycle Formation via this compound Precursors

The functional groups of this compound and its derivatives can be utilized to construct various heterocyclic rings, such as oxadiazoles and triazoles. These heterocycles are of significant interest due to their presence in many biologically active compounds.

Oxadiazole Formation: 1,2,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. A common synthetic route involves the conversion of a nitrile to an amidoxime by reaction with hydroxylamine. rjptonline.org This amidoxime can then react with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring. rjptonline.org While a direct synthesis from this compound is not explicitly detailed, derivatives of this compound could be precursors. For example, a derivative containing a nitrile group could be converted to an amidoxime and subsequently cyclized.

Triazole Formation: Triazoles are five-membered rings containing three nitrogen atoms. nih.gov There are two common isomers, 1,2,3-triazole and 1,2,4-triazole. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazides with isothiocyanates followed by cyclization. ijpsm.com A precursor derived from this compound, such as a corresponding hydrazide, could potentially be used to synthesize 1,2,4-triazole derivatives. For instance, a multi-step reaction protocol starting from 4-amino-1,2,4-triazole has been used to synthesize various N-acyl, N-thiourea, and imidazole derivatives. chemmethod.com

The following table summarizes some of the heterocycles that can be synthesized from precursors related to this compound.

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| 1,2,4-Oxadiazole | Cycloaddition of nitrile oxides with nitriles or cyclization of O-acylamidoximes. | Amidoximes, Nitriles |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide derivatives or reaction of hydrazides with isothiocyanates. | Hydrazides, Thiosemicarbazides |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 2-(4-Fluorophenyl)-2-hydroxyacetamide. The spectrum would be expected to show signals for the aromatic protons, the methine proton (CH), the hydroxyl proton (OH), and the amide protons (NH₂).

The aromatic protons on the 4-fluorophenyl ring would likely appear as a set of two multiplets, a characteristic pattern for a para-substituted benzene (B151609) ring. hmdb.ca The methine proton, being adjacent to a hydroxyl group and an aromatic ring, would likely appear as a singlet. The chemical shifts of the NH₂ and OH protons can be broad and their positions variable depending on the solvent, concentration, and temperature due to hydrogen bonding. nih.gov

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predictive and for illustrative purposes.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Doublet of doublets | 2H | Aromatic protons (ortho to Fluorine) |

| ~ 7.0 - 7.2 | Doublet of doublets | 2H | Aromatic protons (meta to Fluorine) |

| ~ 5.1 | Singlet | 1H | CH-OH |

| ~ 7.5 | Broad Singlet | 1H | OH |

| ~ 7.0 & 7.4 | Broad Singlets | 2H | CONH₂ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). rsc.org For this compound, one would expect to see distinct signals for the carbonyl carbon, the carbon atoms of the phenyl ring, and the aliphatic methine carbon. The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F), resulting in a doublet, which is a key identifying feature. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predictive and for illustrative purposes.)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 163 (d, ¹JC-F ≈ 245 Hz) | C-F (Aromatic) |

| ~ 135 (d) | C (Aromatic, ipso) |

| ~ 128 (d) | CH (Aromatic) |

| ~ 115 (d) | CH (Aromatic) |

| ~ 73 | CH-OH |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Chemical Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the compound. ncats.io Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. ncats.io For this compound, a single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic system. uni.lu The coupling of the fluorine to the ortho and meta protons on the ring would result in a multiplet, typically a triplet of triplets if the couplings are well-resolved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. spectrabase.com For this compound (C₈H₈FNO₂), the expected monoisotopic mass is approximately 169.054 g/mol . HRMS can measure this mass with high precision (typically to four or five decimal places), confirming the elemental composition. spectrabase.com

Table 3: Predicted HRMS Data for this compound (Note: Data is predictive and for illustrative purposes.)

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.06119 |

| [M+Na]⁺ | 192.04313 |

| [M-H]⁻ | 168.04663 |

Analysis of Fragmentation Patterns for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. govinfo.gov When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often predictable and serves as a fingerprint for the molecule's structure.

For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, which is a common fragmentation for alcohols. researchgate.net This could lead to the loss of the amide group.

Loss of water: Dehydration is a typical fragmentation pathway for alcohols. researchgate.net

Amide fragmentation: Primary amides can undergo specific cleavages, such as the loss of the NH₂ radical or the entire amide group. A prominent peak resulting from the McLafferty rearrangement is possible if the structure allows for a six-membered ring transition state.

Aromatic ring fragmentation: The fluorophenyl cation (m/z 95) or related fragments would be expected.

Vibrational Spectroscopy for Functional Group Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H stretch: One or two sharp peaks around 3100-3500 cm⁻¹ corresponding to the primary amide.

C=O stretch (Amide I band): A strong, sharp absorption around 1650-1690 cm⁻¹.

N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Table 4: Predicted IR Absorption Frequencies for this compound (Note: Data is predictive and for illustrative purposes.)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch |

| 3350, 3180 | Medium | N-H Stretch (Amide) |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1610 | Medium | N-H Bend (Amide II) |

| ~ 1510 | Strong | C=C Stretch (Aromatic) |

| ~ 1225 | Strong | C-F Stretch |

| ~ 1070 | Medium | C-O Stretch |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, one would anticipate characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, N-H stretches of the primary amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). Further signals would arise from C-H stretches of the aromatic ring and the aliphatic backbone, as well as the distinctive C-F stretch of the fluorophenyl group.

However, a search for experimental FT-IR spectra for this compound has been unsuccessful. Without access to experimental data, a table of characteristic vibrational frequencies and their assignments cannot be compiled.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations. It relies on the inelastic scattering of monochromatic light. Vibrations that are strong in Raman are often weak or absent in IR, and vice-versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the carbon skeleton and the aromatic ring.

Specific experimental Raman data for this compound is not present in available scientific literature, precluding a detailed analysis or the presentation of a data table of its Raman shifts.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption of UV and visible light. This analysis provides insights into the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl chromophore. The substitution on the benzene ring, including the fluorine atom and the hydroxyacetamide group, would influence the position and intensity of these absorption maxima (λmax). Analysis of the spectrum could reveal information about the π → π* and n → π* electronic transitions.

Despite the theoretical expectation of UV-Vis activity, no experimental spectra for this compound have been published in the surveyed databases. Therefore, a data table of its electronic transitions cannot be provided.

Crystal Engineering and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Analysis of 2-(4-Fluorophenyl)-2-hydroxyacetamide and Structural Analogues

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. While a dedicated crystallographic study for this compound is not publicly available, extensive analysis of its close structural analogues provides a robust framework for understanding its likely solid-state conformation and interactions.

The asymmetric unit is the smallest part of a crystal structure from which the entire lattice can be generated by applying symmetry operations. In the crystal structures of similar compounds, such as 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit has been found to contain two independent molecules. nih.gov These molecules can exhibit slight conformational differences, particularly in the orientation of flexible substituent groups. nih.gov For this compound, the key conformational features would be the torsion angles involving the fluorophenyl ring, the hydroxyl group, and the acetamide (B32628) moiety.

In related N-(substituted phenyl)acetamides, the amide group is often observed to be nearly planar. nih.gov However, significant twisting is common between the plane of the aromatic ring and the acetamide group. For instance, in 2-(4-chlorophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide group is a substantial 83.08(1)°. researchgate.net A similar non-planar conformation is expected for this compound, influenced by the steric hindrance and electronic properties of the hydroxyl and fluorophenyl groups. In the case of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, the two 4-fluorophenyl groups adopt a cis configuration relative to each other. nih.gov

Table 1: Selected Crystallographic Data for a Structural Analogue (Data for 2-azido-N-(4-fluorophenyl)acetamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 |

| CCDC Number | 2247021 |

This table presents data for a close structural analogue to illustrate typical crystallographic parameters. nih.gov

Hydrogen bonds are among the most influential interactions in directing the supramolecular assembly of molecules containing hydroxyl and amide groups. researchgate.net The crystal packing of this compound is expected to be dominated by a network of N—H···O and O—H···O hydrogen bonds.

The acetamide group provides both a hydrogen bond donor (N—H) and an acceptor (C=O), making the N—H···O interaction a highly probable and robust supramolecular synthon. In the crystal structures of numerous related acetamides, molecules are linked by intermolecular N—H···O hydrogen bonds, often forming infinite chains or layers. nih.govresearchgate.netresearchgate.net For example, in 2-azido-N-(4-fluorophenyl)acetamide, each of the two independent molecules forms N—H···O hydrogen-bonded chains that extend along the c-axis. nih.gov

The presence of the hydroxyl group introduces the capacity for O—H···O hydrogen bonding. This can occur between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl oxygen of an adjacent molecule. In the crystal structure of a related compound containing both hydroxyl and acetamide functionalities, 2-chloro-N-(p-tolyl)acetamide, both N—H···O and O—H···O hydrogen bonds are observed, creating tapes of molecules. researchgate.net The interplay and competition between these different hydrogen bond donors and acceptors dictate the final crystal packing. researchgate.net

Table 2: Potential Hydrogen Bond Geometries (Based on data from structural analogues)

| Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference |

| N—H···O=C | 2.8 - 3.0 | 160 - 175 | nih.govresearchgate.net |

| O—H···O=C | 2.6 - 2.8 | 165 - 180 | researchgate.net |

| O—H···O(H) | 2.7 - 2.9 | 150 - 170 | researchgate.net |

This table provides representative geometries for hydrogen bonds commonly observed in related crystal structures.

Alongside hydrogen bonding, weaker interactions involving the aromatic ring play a crucial role in stabilizing the crystal structure. These include π-π stacking and interactions involving the fluorine substituent.

π-Stacking: This interaction occurs between the electron-rich π-systems of adjacent fluorophenyl rings. The geometry of π-stacking can vary from a parallel face-to-face arrangement to a more common slipped-parallel or T-shaped orientation to minimize electrostatic repulsion. arxiv.org In the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, slipped π-stacking interactions contribute to connecting the hydrogen-bonded chains. nih.gov

C—F···π Interactions: The fluorine atom, being highly electronegative, can participate in non-covalent interactions. A notable example is the C—F···π interaction, where the fluorine atom of one molecule interacts with the π-electron cloud of a neighboring aromatic ring. This type of interaction has been identified and characterized in the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, where it helps to link the supramolecular chains. nih.gov The pattern of these interactions can be visualized and confirmed through techniques like Hirshfeld surface analysis. nih.gov

Supramolecular Assembly Principles and Crystal Packing Motifs

For this compound, it is highly probable that the N—H···O and O—H···O hydrogen bonds cooperate to form robust one-dimensional chains or two-dimensional sheets. These primary motifs are then further interlinked in three dimensions by the weaker C—F···π, π-stacking, and other van der Waals forces, creating a stable, densely packed crystal lattice. The specific packing motif will depend on the subtle balance of these interactions, which can lead to the formation of different crystalline forms, or polymorphs.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which correspond to specific interactions.

The dnorm map displays areas of negative value (red spots) where contacts are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. For this compound, prominent red spots would be expected corresponding to the N—H···O and O—H···O hydrogen bonds.

Furthermore, the Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. Each type of contact (e.g., H···H, O···H, F···H, C···H) contributes a specific percentage to the total Hirshfeld surface area. In the analogue 2-azido-N-(4-fluorophenyl)acetamide, the dominant contacts are H···H, followed by N···H/H···N and F···H/H···F. nih.gov A similar distribution would be anticipated for this compound, with a significant contribution from O···H/H···O contacts due to the hydroxyl group. The fingerprint plot also reveals characteristic "wings" that are indicative of specific interactions, such as the sharp spikes for hydrogen bonds and the "gull-wing" shapes for π-π stacking. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Quantum Chemical Investigations of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Quantum chemical methods are pivotal in exploring the fundamental electronic properties and reactivity of this compound. These ab initio calculations provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. ajchem-a.com This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Theoretical calculations for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have demonstrated that the B3LYP functional provides excellent agreement between theoretical and experimental data. ajchem-a.com The optimized geometry reveals the spatial orientation of the fluorophenyl group, the hydroxyl group, and the acetamide (B32628) moiety, which dictates its interaction with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorophenyl-Containing Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-F | 1.35 | |

| C=O | 1.23 | |

| C-N | 1.34 | |

| O-H | 0.97 | |

| C-C-F: 118.5 | ||

| C-C=O: 121.0 | ||

| C-N-H: 120.5 |

Note: This data is representative and based on DFT calculations of analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This suggests good kinetic stability. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Note: Data is for the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serves as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative potential (colored in shades of red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (colored in shades of blue) are prone to nucleophilic attack due to electron deficiency. For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com A similar analysis for this compound would likely indicate that the oxygen atoms of the carbonyl and hydroxyl groups are regions of high electron density, making them susceptible to electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I) is approximated as -EHOMO.

Electron Affinity (A) is approximated as -ELUMO.

Electronegativity (χ) is calculated as (I + A) / 2.

Chemical Hardness (η) is calculated as (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness (1/η).

Electrophilicity Index (ω) is calculated as μ²/2η, where μ is the chemical potential (-χ). This index measures the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Electronegativity (χ) | 4.3335 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.4463 |

| Electrophilicity Index (ω) | 4.1913 |

Note: Calculated from the HOMO-LUMO energies of the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in various environments, such as in a solvent or interacting with a biological target. These simulations provide information on the stability of different conformers and the energy barriers between them. This understanding of the molecule's dynamic nature is crucial for predicting its behavior in biological systems and for drug design purposes.

In Silico Approaches to Predict Chemical Reactivity and Stability Pathways

In silico approaches encompass a range of computational methods used to predict the chemical reactivity and potential degradation or metabolic pathways of a compound. These methods can be based on quantum mechanics, molecular mechanics, or knowledge-based systems.

For this compound, these approaches can be used to predict its susceptibility to hydrolysis, oxidation, or other chemical transformations. By identifying the most labile bonds and the most probable sites for reaction, these computational tools can forecast potential metabolites or degradation products. This predictive capability is highly valuable in the early stages of drug development and for assessing the environmental fate of the compound.

Advanced Applications of 2 4 Fluorophenyl 2 Hydroxyacetamide in Chemical Synthesis

Role as a Key Synthetic Intermediate for Fluorinated Organic Compounds

The 2-(4-Fluorophenyl)-2-hydroxyacetamide molecule serves as a pivotal precursor in the synthesis of various fluorinated organic compounds. The presence of the hydroxyl and amide functional groups, in conjunction with the fluorophenyl moiety, allows for a range of chemical transformations. This versatility makes it an important intermediate for creating more complex fluorinated molecules, including heterocyclic systems and substituted phenylacetamide derivatives.

The fluorophenyl group is a common feature in many pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity. The synthesis of fluorinated heterocycles, a class of compounds with significant biological activity, can be approached using precursors like this compound. mdpi.comnih.govresearchgate.netnih.govmdpi.com For instance, the hydroxyl group can be oxidized to a ketone, creating an α-ketoamide. This new functionality can then participate in cyclization reactions to form various heterocyclic rings. Additionally, the amide group can be hydrolyzed or reduced to provide further synthetic handles.

A significant application of this compound is as a starting material for the synthesis of bioactive derivatives. For example, derivatives of 2-(4-fluorophenyl)acetamide (B1296790) have been synthesized and evaluated for their potential as anticancer agents. organic-chemistry.orgtnstate.edu These syntheses often involve the modification of the amide nitrogen with various substituted anilines, demonstrating the utility of the core 2-(4-fluorophenyl)acetyl group derived from the parent hydroxyacetamide. The fluorinated phenylalanines, another important class of compounds, can be synthesized from related fluorinated phenylacetaldehyde (B1677652) derivatives, highlighting the importance of the 2-(4-fluorophenyl) structural motif in synthetic chemistry.

The reactivity of the benzylic hydroxyl group is key to its role as an intermediate. It can be subjected to various reactions such as esterification, etherification, or displacement after conversion to a better leaving group. These transformations allow for the introduction of diverse functionalities, further expanding the range of accessible fluorinated compounds. The strategic use of this compound thus provides a reliable pathway to novel fluorinated molecules with potential applications in various fields of chemical research.

Building Block in the Construction of Complex Molecular Architectures (e.g., Imidazopyridine Systems)

Development of Specialized Chemical Reagents and Materials for Research Purposes

The reviewed scientific literature does not provide specific examples of this compound being developed into specialized chemical reagents or materials for research purposes, such as chemical probes. While the development of fluorinated probes and materials is an active area of research, nih.govepa.gov the application of this specific compound in that context is not documented in the available sources.

Structure-Activity Relationship (SAR) Studies for Chemical Optimization in Related Fluorinated Acetamide (B32628) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. mdpi.comsigmaaldrich.comnih.govbeilstein-journals.org The 2-(4-fluorophenyl)acetamide scaffold has been the subject of such investigations, particularly in the context of developing new anticancer agents. By systematically modifying the structure of these derivatives and evaluating their biological effects, researchers can identify key molecular features that govern their activity.

In a study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, a series of compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines. organic-chemistry.orgtnstate.edu The core structure was maintained while different substituents were introduced onto the N-phenyl ring. The results of these studies provided valuable insights into the SAR of this class of compounds.

The research revealed that the nature and position of the substituent on the N-phenyl ring significantly influenced the anticancer activity. For instance, compounds bearing a nitro group (an electron-withdrawing group) generally exhibited higher cytotoxicity compared to those with a methoxy (B1213986) group (an electron-donating group). organic-chemistry.orgtnstate.edu This suggests that the electronic properties of the N-phenyl ring play a crucial role in the biological activity of these acetamide derivatives.

The table below summarizes the in-vitro cytotoxicity data (IC50 values) for a selection of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 prostate cancer cell line, providing a clear illustration of the structure-activity relationships observed. organic-chemistry.orgtnstate.edu

| Compound | N-Phenyl Substituent | IC50 (µM) against PC3 Cells |

| 2a | 2-Nitro | >100 |

| 2b | 3-Nitro | 52 |

| 2c | 4-Nitro | 80 |

| 2d | 2-Methoxy | >100 |

| 2e | 3-Methoxy | >100 |

| 2f | 4-Methoxy | >100 |

| Imatinib (Reference) | - | 40 |

These SAR studies are critical for the rational design of more potent and selective analogs. The data guides the selection of substituents and modification sites for future synthesis, ultimately accelerating the discovery of new therapeutic candidates. The findings from these studies on fluorinated acetamide derivatives underscore the importance of this chemical class in drug discovery and highlight the utility of the 2-(4-fluorophenyl)acetamide scaffold as a template for chemical optimization. organic-chemistry.orgtnstate.edu

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The development of efficient and stereoselective synthetic routes to chiral α-hydroxy amides is a significant area of research. researchgate.net Future investigations for producing 2-(4-fluorophenyl)-2-hydroxyacetamide could focus on the following methodologies:

Biocatalytic Approaches: The use of enzymes for the synthesis of chiral compounds offers high selectivity and environmentally benign reaction conditions. nih.gov Future research could explore the use of nitrile hydratases or lipases for the kinetic resolution of a racemic mixture of this compound or its precursors. Additionally, engineered oxidoreductases could be investigated for the asymmetric reduction of the corresponding α-keto amide, 2-(4-fluorophenyl)-2-oxoacetamide, to yield the desired enantiopure α-hydroxy amide. rsc.org

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of α-keto amides is a powerful tool for the synthesis of chiral α-hydroxy amides. Research into novel chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, could lead to highly efficient and enantioselective methods for the synthesis of this compound.

Catalytic Asymmetric Aldol (B89426) Reactions: The development of catalytic asymmetric aldol reactions of ketones with aldehydes presents a challenge but is a highly atom-economical approach. Future studies could explore the use of chiral metal complexes or organocatalysts to promote the asymmetric aldol reaction between a suitable derivative of 4-fluorobenzaldehyde (B137897) and a glyoxylate (B1226380) equivalent, followed by amidation to yield the target compound.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Asymmetric Hydrogenation | High efficiency, high enantioselectivity, broad substrate scope. | Cost of precious metal catalysts, optimization of reaction conditions. |

Exploration of Underinvestigated Chemical Transformations and Mechanistic Pathways

The functional groups present in this compound, namely the hydroxyl and amide moieties, offer opportunities for a variety of chemical transformations that remain largely unexplored for this specific molecule.

Future research could focus on:

Derivatization of the Hydroxyl Group: The secondary alcohol can be a handle for introducing other functional groups through esterification, etherification, or substitution reactions. These modifications could lead to new derivatives with altered physicochemical properties and potential biological activities.

Transformations of the Amide Group: The amide functionality can be hydrolyzed to the corresponding α-hydroxy acid, reduced to an amino alcohol, or undergo other transformations common to amides. These reactions would provide access to a range of related compounds for further study.

Mechanistic Studies of Asymmetric Reactions: For any newly developed stereoselective synthesis, detailed mechanistic studies would be crucial. This could involve kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates to elucidate the catalytic cycle and the origins of stereoselectivity. For instance, in enzymatic reactions, understanding the enzyme-substrate interactions through techniques like site-directed mutagenesis can provide valuable insights. researchgate.net

Advanced Computational Studies on Reaction Mechanisms, Transition States, and Catalysis

Computational chemistry offers powerful tools to complement experimental studies. For this compound, future computational work could include:

Modeling of Catalytic Cycles: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of potential synthetic routes. This can help in understanding the energetics of different steps, identifying rate-determining steps, and predicting the stereochemical outcome of asymmetric reactions by analyzing the transition state structures.

Catalyst Design: Computational screening of potential catalysts and ligands for asymmetric synthesis can accelerate the discovery of more efficient catalytic systems. By understanding the non-covalent interactions between the substrate, catalyst, and other reagents, catalysts can be rationally designed for improved performance.

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is important for predicting their reactivity and biological interactions. Molecular mechanics and molecular dynamics simulations can provide insights into the stable conformations of these molecules.

Design of Next-Generation Chemical Intermediates with Tunable Properties

Starting from this compound as a core scaffold, a variety of next-generation chemical intermediates with tunable properties can be designed. The presence of the fluorophenyl group, a common motif in many pharmaceuticals, along with the chiral hydroxy and amide groups, makes it an attractive starting point for medicinal chemistry programs.

Future design strategies could involve:

Introduction of Bioisosteres: The amide or hydroxyl groups could be replaced with their bioisosteres to modulate properties such as metabolic stability, hydrogen bonding capacity, and membrane permeability.

Scaffold Hopping: The phenylacetamide core could be used as a starting point for the design of new scaffolds that mimic its key pharmacophoric features while possessing novel intellectual property.

Combinatorial Derivatization: A library of derivatives could be synthesized by modifying the phenyl ring, the amide nitrogen, and the hydroxyl group. This library could then be screened for various biological activities, potentially leading to the discovery of new lead compounds.

The potential for derivatization is summarized in Table 2.

Table 2: Potential Derivatization Sites and Their Effects

| Derivatization Site | Potential Modifications | Potential Effects on Properties |

|---|---|---|

| Phenyl Ring | Introduction of other substituents (e.g., -Cl, -OCH3, -CF3) | Alteration of electronic properties, lipophilicity, and metabolic stability. |

| Amide Nitrogen | Alkylation, arylation, or incorporation into a heterocyclic ring | Modification of hydrogen bonding capabilities, steric bulk, and solubility. |

Q & A

Basic: What are the optimized synthetic routes for 2-(4-Fluorophenyl)-2-hydroxyacetamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a one-pot hydrolysis of 2-chloro-N-(4-fluorophenyl)acetamide under mild alkaline conditions. reports an 85% yield using NaOH in ethanol at 50–60°C for 6 hours, confirmed by H/C NMR and HRMS . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but require stringent temperature control.

- Catalyst optimization : Avoiding harsh reagents (e.g., HSO) reduces side reactions.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Core methods include:

- NMR spectroscopy : H NMR (CDCl) shows distinct signals for the fluorophenyl group (δ 7.45–7.52 ppm) and hydroxyacetamide moiety (δ 4.19 ppm) .

- HRMS : Confirms molecular ion [M+H] at m/z 170.0539 .

- X-ray crystallography : Used in structurally analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to resolve intramolecular hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Answer:

SAR strategies involve systematic modifications:

- Fluorophenyl substitution : Compare 4-fluoro with 2- or 3-fluoro analogs to assess positional effects on target binding .

- Hydroxy group functionalization : Esterification or etherification to modulate lipophilicity and bioavailability .

- In vitro assays : Use enzyme inhibition (e.g., kinases) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) to link structural changes to activity .

Advanced: How should researchers address contradictions in reported synthetic yields or purity?

Answer:

Discrepancies often arise from:

- Reaction scale : Milligram-scale syntheses may show higher yields than kilogram-scale due to mixing inefficiencies .

- Analytical thresholds : Impurities <1% may evade detection via TLC but affect biological assays. Use HPLC-DAD/ELSD for quantification .

- Replication : Validate protocols across labs with controlled humidity/temperature to isolate environmental variables .

Advanced: What methodologies are recommended for evaluating the compound’s stability under biological conditions?

Answer:

- pH stability profiling : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24–72 hours .

- Plasma stability assays : Assess metabolic breakdown in human plasma at 37°C, identifying metabolites via QTOF-MS .

- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (HO) to predict shelf-life .

Advanced: How can computational modeling guide the optimization of this compound derivatives?

Answer:

- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-amyloid .

- QSAR models : Corrogate electronic parameters (Hammett σ) with experimental IC values to prioritize derivatives .

- MD simulations : Analyze conformational stability in lipid bilayers to optimize blood-brain barrier penetration .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Convert the hydroxy group to a phosphate ester for improved solubility and controlled release .

- Nanoformulation : Encapsulate in PLGA nanoparticles to bypass crystallization in physiological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.